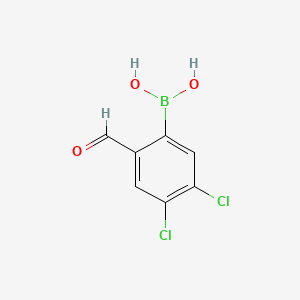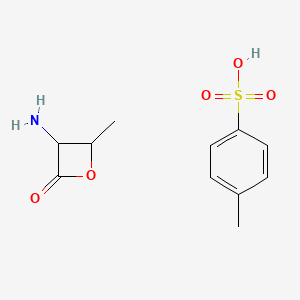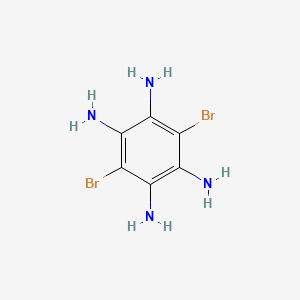
3,6-Dibromo-1,2,4,5-benzenetetramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dibromo-1,2,4,5-benzenetetramine is a chemical compound with the molecular formula C6H8Br2N4 and a molecular weight of 295.96 g/mol . It is a derivative of 1,2,4,5-benzenetetramine, where two hydrogen atoms are replaced by bromine atoms at the 3 and 6 positions on the benzene ring . This compound is primarily used in scientific research and has various applications in chemistry and materials science.
Preparation Methods
The synthesis of 3,6-Dibromo-1,2,4,5-benzenetetramine typically involves the bromination of 1,2,4,5-benzenetetramine. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually performed in an organic solvent like dichloromethane or chloroform at a low temperature to ensure selective bromination at the 3 and 6 positions .
- Dissolving 1,2,4,5-benzenetetramine in an appropriate solvent.
- Adding the brominating agent slowly while maintaining the reaction temperature.
- Isolating the product by filtration or extraction and purifying it through recrystallization .
Chemical Reactions Analysis
3,6-Dibromo-1,2,4,5-benzenetetramine undergoes various chemical reactions, including:
Substitution: The bromine atoms in this compound can be substituted by other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,6-Dibromo-1,2,4,5-benzenetetramine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers. Its unique structure allows for the creation of novel materials with specific properties.
Industry: It is used in the development of advanced materials such as high-performance polymers and coatings.
Mechanism of Action
The mechanism by which 3,6-Dibromo-1,2,4,5-benzenetetramine exerts its effects involves its interaction with specific molecular targets. The bromine atoms and amine groups in the compound allow it to form strong bonds with various substrates, leading to the inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
3,6-Dibromo-1,2,4,5-benzenetetramine can be compared with other similar compounds such as:
1,2,4,5-Benzenetetramine: The parent compound without bromine substitution, which has different reactivity and applications.
3,6-Dichloro-1,2,4,5-benzenetetramine: A similar compound with chlorine atoms instead of bromine, which may have different chemical properties and reactivity.
3,6-Diiodo-1,2,4,5-benzenetetramine: Another halogenated derivative with iodine atoms, which can exhibit unique properties due to the larger atomic size of iodine.
The uniqueness of this compound lies in its specific bromine substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
3,6-dibromobenzene-1,2,4,5-tetramine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2N4/c7-1-3(9)5(11)2(8)6(12)4(1)10/h9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPOKLUNFZOIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)N)N)Br)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
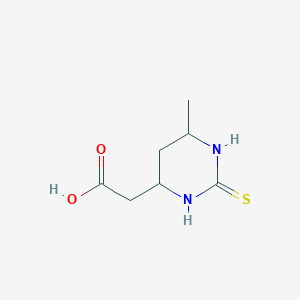
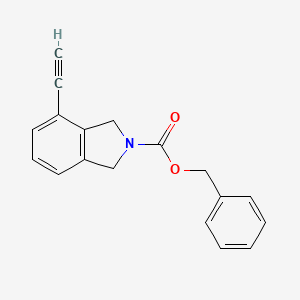
![2-amino-N-[(4-nitrophenyl)methyl]propanamide](/img/structure/B14781691.png)
![N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B14781697.png)
![tert-butyl N-{5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl}carbamate](/img/structure/B14781705.png)
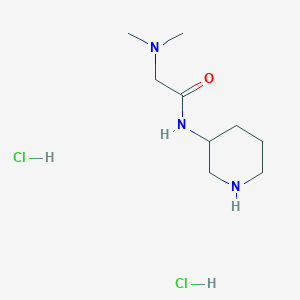
![1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol;hydrochloride](/img/structure/B14781713.png)
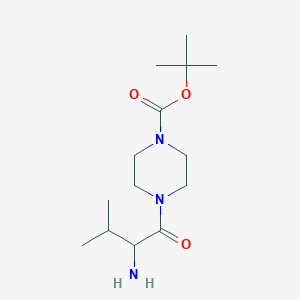
![2-[[6-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14781725.png)
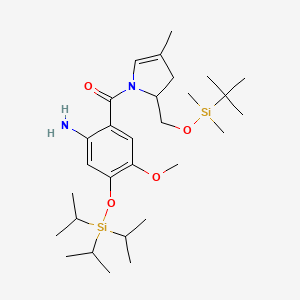
![2-[(4-Bromo-2-fluorophenyl)methyl]-3-methyl-6-phenylthiazinane 1,1-dioxide](/img/structure/B14781740.png)
![2-[5-(4-Bromo-phenyl)-1H-imidazol-2-yl]-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B14781755.png)
